2-(3,5-Dimethylphenoxy)pyridine-3-carboxylic acid
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Overview
Description
2-(3,5-Dimethylphenoxy)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the 3-position and a 3,5-dimethylphenoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenoxy)pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid . In this case, the reaction would involve the coupling of 3,5-dimethylphenylboronic acid with 2-bromopyridine-3-carboxylic acid under the presence of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylphenoxy)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The phenoxy and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield a ketone or an ester, while reduction may produce an alcohol or an aldehyde.
Scientific Research Applications
2-(3,5-Dimethylphenoxy)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenoxy)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: 2-Pyridinecarboxylic acid, known for its role in metal chelation.
Nicotinic acid:
Isonicotinic acid: 4-Pyridinecarboxylic acid, used in the synthesis of pharmaceuticals.
Uniqueness
2-(3,5-Dimethylphenoxy)pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
36701-92-5 |
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Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
2-(3,5-dimethylphenoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H13NO3/c1-9-6-10(2)8-11(7-9)18-13-12(14(16)17)4-3-5-15-13/h3-8H,1-2H3,(H,16,17) |
InChI Key |
STXBLUHFZDQXLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=C(C=CC=N2)C(=O)O)C |
Origin of Product |
United States |
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